molecular formula C8H7ClN2O B2609146 1H-indazole-6-carbaldehyde hydrochloride CAS No. 2287273-71-4

1H-indazole-6-carbaldehyde hydrochloride

Cat. No.: B2609146
CAS No.: 2287273-71-4
M. Wt: 182.61
InChI Key: KFOPUVJWGXYFAM-UHFFFAOYSA-N
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Description

1H-Indazole-6-carbaldehyde hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s structure consists of an indazole ring with an aldehyde group at the 6-position and a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbaldehyde hydrochloride can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic schemes to ensure high yields and minimal byproducts. Techniques such as reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines are employed .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed:

    Oxidation: Formation of 1H-indazole-6-carboxylic acid.

    Reduction: Formation of 1H-indazole-6-methanol.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

1H-Indazole-6-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indazole-6-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases .

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde
  • 2H-Indazole-6-carbaldehyde
  • 1H-Indazole-6-carboxylic acid

Comparison: 1H-Indazole-6-carbaldehyde hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility. Compared to other indazole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1H-indazole-6-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.ClH/c11-5-6-1-2-7-4-9-10-8(7)3-6;/h1-5H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOPUVJWGXYFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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